molecular formula C9H7N3O2 B3250621 2-(Pyridin-4-yl)pyrimidine-4,6-diol CAS No. 204394-76-3

2-(Pyridin-4-yl)pyrimidine-4,6-diol

Cat. No. B3250621
CAS RN: 204394-76-3
M. Wt: 189.17 g/mol
InChI Key: YWGJPGJEWVKKLL-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-4-yl)pyrimidine-4,6-diol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .


Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

OLED Applications

Chih‐Hao Chang et al. (2013) synthesized heteroleptic Ir(III) metal complexes using pyrimidine chelates, including 2-(Pyridin-4-yl)pyrimidine-4,6-diol derivatives, for use in high-performance sky-blue- and white-emitting OLEDs. These complexes exhibited high quantum yields and were utilized in organic light-emitting diodes (OLEDs), demonstrating potential for sky blue and phosphorescent white OLEDs with stable pure-white emission and high luminance efficiency (Chih‐Hao Chang et al., 2013).

Metal Cation Complexation Studies

C. Hadad et al. (2013) conducted a study on the complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which includes derivatives of this compound. They found these materials coordinate with various metal ions, causing significant changes in absorption and emission spectra. These properties make them attractive for sensory applications (C. Hadad et al., 2013).

Optical Properties and Synthesis

Another study by C. Hadad et al. (2011) focused on synthesizing a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and exploring their optical absorption and emission properties in different solvents. This research demonstrated the potential of these compounds in colorimetric and luminescent pH sensors, revealing dramatic color changes and luminescence switching upon acid introduction (C. Hadad et al., 2011).

properties

IUPAC Name

4-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGJPGJEWVKKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)pyrimidine-4,6-diol
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Reactant of Route 3
2-(Pyridin-4-yl)pyrimidine-4,6-diol
Reactant of Route 4
2-(Pyridin-4-yl)pyrimidine-4,6-diol
Reactant of Route 5
2-(Pyridin-4-yl)pyrimidine-4,6-diol
Reactant of Route 6
2-(Pyridin-4-yl)pyrimidine-4,6-diol

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